molecular formula C13H20N2O3 B13794292 5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid

5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid

Cat. No.: B13794292
M. Wt: 252.31 g/mol
InChI Key: JCZIFUIECGJTDN-UHFFFAOYSA-N
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Description

5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid is a derivative of barbituric acid, which is known for its sedative and hypnotic properties. This compound is characterized by the presence of isopentyl and 2-methyl-2-propenyl groups attached to the barbituric acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid typically involves the alkylation of barbituric acid with isopentyl and 2-methyl-2-propenyl halides. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the alkyl groups, leading to the formation of different substituted barbituric acid derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride in DMF.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted barbituric acid derivatives.

Scientific Research Applications

5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including sedative and hypnotic effects.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid involves its interaction with the central nervous system. It acts on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The compound may also interact with other molecular targets and pathways, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-5-(1-methyl-2-butenyl)barbituric acid
  • 5-Propyl-5-(2-methyl-2-propenyl)barbituric acid
  • 5-Isobutyl-5-(2-methyl-2-propenyl)barbituric acid

Uniqueness

5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid is unique due to its specific alkyl groups, which confer distinct chemical and pharmacological properties. Compared to similar compounds, it may exhibit different reactivity and potency, making it valuable for specific research applications.

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

5-(3-methylbutyl)-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H20N2O3/c1-8(2)5-6-13(7-9(3)4)10(16)14-12(18)15-11(13)17/h8H,3,5-7H2,1-2,4H3,(H2,14,15,16,17,18)

InChI Key

JCZIFUIECGJTDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1(C(=O)NC(=O)NC1=O)CC(=C)C

Origin of Product

United States

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